Benzocaine N-Glucoside (α/β mixture) Benzocaine N-Glucoside (α/β mixture)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208689
InChI:
SMILES:
Molecular Formula: C₁₅H₂₁NO₇
Molecular Weight: 327.33

Benzocaine N-Glucoside (α/β mixture)

CAS No.:

Cat. No.: VC0208689

Molecular Formula: C₁₅H₂₁NO₇

Molecular Weight: 327.33

* For research use only. Not for human or veterinary use.

Benzocaine N-Glucoside (α/β mixture) -

Specification

Molecular Formula C₁₅H₂₁NO₇
Molecular Weight 327.33

Introduction

Chemical Definition and Structural Characteristics

Benzocaine N-Glucoside (α/β mixture) is a glycosylated derivative of benzocaine, where a glucoside group is attached to the nitrogen atom of the parent compound. The α/β designation refers to the stereochemical configuration of the glycosidic bond in the glucoside moiety:

  • α-anomer: The hydroxyl group on the anomeric carbon (C1) is in the axial position (cis to the ring oxygen).

  • β-anomer: The hydroxyl group is in the equatorial position (trans to the ring oxygen) .

The mixture typically arises from non-selective glycosylation reactions, yielding both anomers. The molecular formula is C₁₅H₂₁NO₇, with a molecular weight of 327.33 g/mol .

Synthesis and Reaction Pathways

The synthesis of Benzocaine N-Glucoside (α/β mixture) involves glycosylation of benzocaine with glucosyl donors. Key methods include:

Synthetic ApproachReagents/ConditionsYield/Selectivity
Acid-catalyzed glycosylationGlucosyl bromide, HCl or H₂SO₄Low β-selectivity, α/β mixture
Base-catalyzed glycosylationGlucosyl trichloroacetimidate, NaOHModerate β-selectivity
Enzymatic glycosylationβ-glucosidase enzymesHigh β-selectivity

Non-selective acid- or base-catalyzed methods often produce α/β mixtures, while enzymatic approaches favor the β-anomer. Industrial-scale production typically employs chromatographic separation to isolate pure anomers, but the α/β mixture may be retained for specific applications.

Physicochemical Properties

The α/β mixture exhibits distinct properties compared to pure anomers:

Propertyα-anomerβ-anomerα/β Mixture
Melting PointHigher (stabilized)Lower (more flexible)Intermediate
Solubility (Water)ModerateHighVariable (pH-dependent)
Stability (pH 7.4, 25°C)Degrades fasterStableTime-dependent

The β-anomer’s superior aqueous solubility and stability make it preferable for pharmaceutical formulations, while the α-anomer may exhibit unique interactions with biological membranes .

Biochemical Interactions and Pharmacological Profile

Benzocaine N-Glucoside (α/β mixture) acts as a prodrug, releasing active benzocaine via enzymatic hydrolysis. Key interactions include:

Mechanism of Action

  • Enzymatic Cleavage: β-glucosidases in biological systems hydrolyze the glucoside bond, releasing benzocaine. The α-anomer is more resistant to hydrolysis, potentially altering release kinetics .

  • Sodium Channel Blockade: Released benzocaine inhibits voltage-gated sodium channels, preventing nerve depolarization and pain signaling .

Biochemical Pathways

PathwayInteractionRelevance
Acetylcholine EsteraseInhibition (β-anomer dominant)Neural modulation
Cyclooxygenase (COX)Weak inhibitionAnti-inflammatory potential
Fatty Acid TransportModulation of lipid metabolismEnergy balance regulation

The β-anomer’s enzymatic susceptibility enhances targeted drug delivery, while the α-anomer’s stability may prolong systemic exposure .

Study Focusβ-anomer Findingsα/β Mixture Potential
Gram-positive bacteriaModerate inhibition (MIC: 50–100 μg/mL)Synergistic effects?
Inflammatory cytokinesCOX-2 inhibition (IC₅₀: 10–20 μM)Enhanced anti-inflammatory activity?

In vitro studies on the β-anomer show promise, but the α/β mixture’s efficacy remains untested .

Challenges and Knowledge Gaps

  • Structural Characterization: Limited data on the α-anomer’s conformational dynamics in biological systems.

  • Toxicity Profiling: No comprehensive studies on the α/β mixture’s cytotoxicity or genotoxicity.

  • Clinical Relevance: Absence of in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies.

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